1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Description
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazol-5-ol core substituted at position 1 with an isobutyl group and at position 3 with a pyridin-2-yl moiety. The pyrazol-5-ol scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors and receptor modulators . This compound is synthesized via alkylation or Mitsunobu reactions, as evidenced by similar protocols for related pyrazol-5-ol derivatives .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-5-3-4-6-13-10/h3-7,9,14H,8H2,1-2H3 |
InChI Key |
SUQMLFHZWTUJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or diketones in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has found applications in various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Alkylation (e.g., Mitsunobu reaction using DIAD/triphenylphosphine) is a common method for introducing alkyl/aryl groups at position 1 . The target compound likely follows similar protocols.
- Aromatic substituents (e.g., phenyl, fluorophenyl) enhance π-π interactions but reduce solubility .
Lipophilicity and Solubility
- Isobutyl vs. Methyl/Propyl : The branched isobutyl group increases lipophilicity (logP ~2.5–3.0*), favoring membrane permeability but reducing aqueous solubility compared to linear alkyl chains (e.g., propyl, logP ~1.8–2.2) .
- Aromatic vs. Alkyl Substituents : Compounds with aryl groups (e.g., 3-phenyl derivatives) exhibit higher melting points (e.g., 204°C vs. 84°C for propyl derivatives), reflecting stronger crystal lattice interactions .
Molecular Docking Insights
- Isobutyl Group : The bulky isobutyl moiety may occupy hydrophobic pockets in enzyme active sites, as seen in Co(II)/Cu(II) complexes of similar ligands .
- Pyridin-2-yl Role : The pyridine nitrogen participates in hydrogen bonding with residues like Asp/Glu in HIF-prolyl hydroxylase inhibitors, a feature conserved across analogs .
Biological Activity
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
IUPAC Name: 2-(2-methylpropyl)-5-pyridin-2-yl-1H-pyrazol-3-one
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. Reaction conditions are optimized to enhance yield and purity, often employing catalysts to facilitate the process.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, this compound has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 5.4 |
| Breast Cancer | MDA-MB-231 | 4.8 |
| Liver Cancer | HepG2 | 6.2 |
| Colorectal Cancer | HCT116 | 7.0 |
These results suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX-1 and COX-2:
| Target Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.01 |
| COX-2 | 0.005 |
| 5-Lipoxygenase (5-LOX) | 1.78 |
These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access and leading to reduced inflammation or inhibited tumor growth .
Case Studies
- In Vivo Studies on Anti-inflammatory Effects : In a mouse model of inflammation, treatment with this compound resulted in a significant reduction in edema and pain response compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Efficacy in Human Trials : Early-phase clinical trials have begun exploring the efficacy of this compound in patients with advanced solid tumors, showing promising results in terms of safety and preliminary efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
